molecular formula C9H13ClN4 B1383478 N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride CAS No. 1803561-66-1

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride

Cat. No.: B1383478
CAS No.: 1803561-66-1
M. Wt: 212.68 g/mol
InChI Key: XNHOVAVSPJWZKO-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is known for its unique properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride typically involves the reaction of 1H-1,3-benzodiazole-2,5-diamine with dimethyl sulfate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.

    Reduction: Sodium borohydride; usually performed in an alcoholic solvent.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzodiazole derivatives with different nucleophilic groups.

Scientific Research Applications

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine: Similar in structure but contains an oxygen atom in place of one of the nitrogen atoms in the benzodiazole ring.

    N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine dihydrochloride: Another closely related compound with similar properties and applications.

Uniqueness

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOVAVSPJWZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-66-1
Record name 2-N,2-N-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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